molecular formula C6H7BrN2O2 B3238078 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1399664-50-6

3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3238078
M. Wt: 219.04 g/mol
InChI Key: DPOYHWHHYUDBTC-UHFFFAOYSA-N
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Description

“3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H7BrN2O2 . It is also known by other names such as “Ethyl 3-bromo-1H-pyrazole-4-carboxylate” and "5-Bromo-1H-pyrazole-4-carboxylate d’éthyle" . The average mass of this compound is 219.036 Da .


Synthesis Analysis

The synthesis of pyrazole compounds, including “3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A patent describes novel methods of synthesizing Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate . The compounds prepared by these methods are useful for the preparation of certain anthranilamide compounds that are of interest as insecticides .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecular weight of this compound is 219.04 .


Chemical Reactions Analysis

Pyrazole compounds, including “3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid” include a molecular formula of C6H7BrN2O2, an average mass of 219.036 Da, and a monoisotopic mass of 217.969086 Da .

Safety And Hazards

While specific safety and hazard information for “3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid” was not found, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

The future directions for “3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and potential applications. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, there is potential for future research and development in these areas.

properties

IUPAC Name

3-bromo-1-ethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOYHWHHYUDBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245034
Record name 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid

CAS RN

1399664-50-6
Record name 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1399664-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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